1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride
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Overview
Description
1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride is a chemical compound with the molecular formula C11H10ClNO3S. It is a white to pale yellow solid with a strong, pungent odor. This compound is relatively stable at room temperature but hydrolyzes upon contact with water . It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-ethyl-4-oxo-quinoline-3-sulfonyl chloride typically involves the reaction of 1-ethyl-4-oxo-quinoline-3-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
1-ethyl-4-oxo-quinoline-3-sulfonic acid+thionyl chloride→1-ethyl-4-oxo-quinoline-3-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield 1-ethyl-4-hydroxy-quinoline-3-sulfonyl derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . Major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters .
Scientific Research Applications
1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-oxo-quinoline-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-Methyl-4-oxo-quinoline-3-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
4-Oxo-quinoline-3-sulfonyl chloride: Lacks the ethyl group at the nitrogen atom.
1-Ethyl-4-hydroxy-quinoline-3-sulfonyl chloride: Contains a hydroxy group instead of a keto group at the 4-position.
The uniqueness of this compound lies in its specific reactivity and the presence of both the ethyl and sulfonyl chloride groups, which provide distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
1-ethyl-4-oxoquinoline-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-13-7-10(17(12,15)16)11(14)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISQFHADGJXGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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